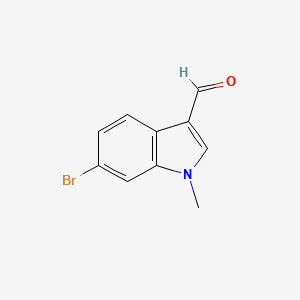

6-bromo-1-methyl-1H-indole-3-carbaldehyde

Vue d'ensemble

Description

6-bromo-1-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the class of indole derivatives. This compound has garnered significant interest in scientific research due to its unique properties, such as its ability to interact with biological systems. It shares structural similarities with naturally occurring bromoindoles, particularly those isolated from marine sponges like Pseudosuberites hyalinus.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-methyl-1H-indole-3-carbaldehyde typically involves the bromination of N-methylindole-3-carbaldehyde. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

6-bromo-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: N-methyl-6-bromoindole-3-carboxylic acid.

Reduction: N-methyl-6-bromoindole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

1. Synthesis of Indole Derivatives

- This compound serves as a key intermediate in synthesizing various indole derivatives, which are crucial for pharmaceuticals and agrochemicals. The presence of the aldehyde group enhances its reactivity, facilitating further chemical transformations .

2. Drug Discovery

- Researchers utilize 6-bromo-1-methyl-1H-indole-3-carbaldehyde in developing new drugs targeting cancer and neurological disorders. Its potential biological activity makes it a valuable asset in medicinal chemistry . For instance, studies have shown that derivatives of this compound can act as inhibitors against bacterial enzymes, enhancing antibiotic efficacy against resistant strains .

3. Fluorescent Probes

- The compound is employed in creating fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes, thereby contributing to advancements in biological research .

4. Material Science

- In material science, this compound is explored for developing organic materials such as Organic Light Emitting Diodes (OLEDs). Its unique properties enhance the performance of electronic devices .

Case Studies

Mécanisme D'action

The mechanism by which 6-bromo-1-methyl-1H-indole-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression and cellular behavior .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-bromoindole-3-carboxaldehyde: Shares the bromine and aldehyde functional groups but lacks the N-methyl substitution.

Indole-3-carbaldehyde: Lacks both the bromine and N-methyl substitutions.

N-methylindole-3-carbaldehyde: Lacks the bromine substitution.

Uniqueness

6-bromo-1-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both the N-methyl and bromine substitutions, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Activité Biologique

6-Bromo-1-methyl-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article delves into its biochemical interactions, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrN₁O, with a molecular weight of approximately 224.05 g/mol. The compound features a bromine atom at the 6-position of the indole ring and an aldehyde group at the 3-position, contributing to its reactivity and biological activity .

Enzyme Interactions

One of the notable biochemical activities of this compound is its interaction with cytochrome P450 enzymes, particularly CYP2A6. This enzyme plays a crucial role in the metabolism of various xenobiotics, including nicotine. Preliminary studies suggest that this compound can inhibit CYP2A6 activity, which may influence nicotine metabolism and related pathways .

Gene Expression Modulation

This compound has been shown to modulate gene expression linked to oxidative stress response pathways. It can alter the expression of genes that regulate cellular redox status, potentially impacting cellular health and disease processes .

Cytotoxicity and Antimicrobial Activity

In laboratory studies, this compound exhibits varying degrees of cytotoxicity depending on concentration. At lower doses, it demonstrates minimal toxicity while exerting significant biochemical effects through enzyme inhibition and modulation of gene expression . Furthermore, it has shown promising antimicrobial activity against various pathogens, indicating its potential as an antimicrobial agent .

Effects on Cell Signaling Pathways

The compound influences several cell signaling pathways, which can lead to changes in cell proliferation and apoptosis. This modulation is critical for understanding its potential use in cancer therapy, as it may affect tumor growth dynamics .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance, analogs derived from this compound were evaluated for their antitumor activity, with variations in substituents affecting potency .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 6-Bromo-1-methyl | H460 | 15 | Significant growth inhibition observed |

| T29Kt1 | 20 | Comparable efficacy noted |

Animal Model Studies

Animal studies have indicated that different dosages of the compound lead to varying effects on metabolic pathways. Low doses primarily exert their effects through enzyme inhibition without significant toxicity . These findings suggest that dosage optimization could enhance therapeutic efficacy while minimizing adverse effects.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-Bromoindole-3-carboxaldehyde | Lacks N-methyl substitution | Moderate antimicrobial activity |

| N-Methylindole-3-carbaldehyde | Lacks bromine substitution | Exhibits neuroprotective properties |

| Indole-3-carbaldehyde | No substitutions | Known for anti-inflammatory effects |

Propriétés

IUPAC Name |

6-bromo-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-5-7(6-13)9-3-2-8(11)4-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMVCBMQKYKOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.